N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
Description
This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position and an N-linked 4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl group.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-5(2)3-7(15)11-8-12-13-9(17-8)16-4-6(10)14/h5H,3-4H2,1-2H3,(H2,10,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVHHSDAHOEACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with an appropriate amide or ester in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-{5-[(carbam
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₁₃N₃OS₂
Molecular Weight: 233.35 g/mol
Structural Features:
- Thiadiazole Ring: A five-membered ring containing sulfur and nitrogen, crucial for biological activity.
- Carbamoyl Group: Enhances solubility and biological interaction.
- Branched Amide Structure: Contributes to the compound's stability and reactivity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole: React thiosemicarbazide with carbon disulfide to create the thiadiazole ring.
- Introduction of Carbamoylmethyl Group: React the thiadiazole with chloroacetic acid.
- Formation of Amide: Combine the intermediate with 3-methylbutanoyl chloride.
This multi-step process requires careful control of reaction conditions to optimize yield and purity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| HeLa (Cervical) | 10.0 | Disruption of metabolic pathways |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction potentially leads to altered gene expression profiles associated with cell growth and apoptosis .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus . -
Anticancer Activity Assessment:
In a study involving multiple cancer cell lines, this compound demonstrated an IC₅₀ value lower than many existing chemotherapeutics, suggesting its potential as a novel anticancer agent .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-Carboxamide (Compound 7)
- Structural Differences : The phenyl ring attached to the thiazole has 3,4-dichloro substitution instead of 2,4-dichloro.
- Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting binding to targets like kinases or bacterial enzymes.
- Synthesis : Prepared via carbodiimide-mediated coupling in THF/DIPEA, yielding a structurally analogous scaffold .
4-Chloro-N-(4-(3,4-Dichlorophenyl)Thiazol-2-yl)Benzamide (CAS 330677-99-1)
- Structural Differences : Replaces the thiophene-2-carboxamide with a benzamide group.
Analogs with Heterocyclic Variations
2-{4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl}Acetonitrile (CAS 338786-17-7)
- Structural Differences : Substitutes thiophene with a furyl group and replaces carboxamide with acetonitrile.
- Impact : The furyl group’s reduced aromaticity and the nitrile’s polarity may decrease membrane permeability, limiting bioavailability .
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
- Structural Differences : Features a nitro group at the 5-position of thiophene instead of chlorine.
- However, synthetic purity varies widely (42% vs. 99.05%), suggesting challenges in optimization .
Pharmacologically Active Analogs: Rivaroxaban
Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-(4-(3-Oxomorpholinyl)Phenyl)Oxazolidin-5-yl]Methyl Thiophene-2-Carboxamide)
- Structural Differences: Incorporates an oxazolidinone-morpholinone group absent in the target compound.
- Pharmacological Role: A Factor Xa inhibitor used for thromboembolic disorders. The oxazolidinone ring and morpholinone moiety are critical for binding to Factor Xa’s active site .
- Molecular Weight : 435.88 g/mol (vs. ~380–400 g/mol for the target compound), indicating increased complexity and likely differences in pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
